molecular formula C17H17ClN2O4 B5676884 5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide

5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide

Cat. No. B5676884
M. Wt: 348.8 g/mol
InChI Key: VKTPLWGPNVHMLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazone compounds related to "5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide" typically involves the condensation reaction of hydrazide with an aldehyde or ketone. For instance, N′-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and its derivatives have been synthesized through condensation reactions in methanol, showcasing the versatility and reactivity of such compounds (Yang, 2011).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions such as hydrogen bonds, which can influence their crystalline structure and properties. For example, detailed crystallographic analysis of similar compounds has provided insights into their spatial configuration, showing that hydrogen bonding plays a crucial role in their structural organization (Yang, 2011).

Chemical Reactions and Properties

Hydrazones and related compounds exhibit a range of chemical behaviors, including the ability to form complexes with metals and participate in various chemical reactions. Their reactivity is often explored in the synthesis of novel heterocyclic compounds with potential biological activities. The synthesis pathways can involve multiple steps, including esterification, refluxing with hydrazine, and cyclization reactions, demonstrating the compounds' versatility in chemical synthesis (Rasool et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure and intermolecular interactions. Crystallographic studies provide valuable information about the molecular and crystal structures, contributing to a better understanding of their physical properties (Jia-ming, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, potential for forming complexes, and behavior under various conditions, are essential for understanding the applications and stability of these compounds. Studies often focus on their potential biological activities, exploring their use in medicinal chemistry for their antibacterial, antifungal, or antitumor properties (Hu et al., 2015).

properties

IUPAC Name

5-chloro-N'-[2-(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10-3-6-15(11(2)7-10)24-9-16(22)19-20-17(23)13-8-12(18)4-5-14(13)21/h3-8,21H,9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTPLWGPNVHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Chloro-2-hydroxybenzoyl)-2-(2,4-dimethylphenoxy)acetohydrazide

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